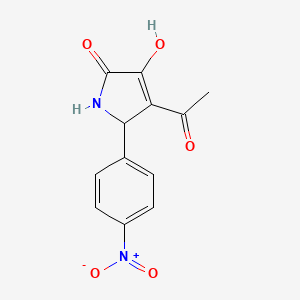
Oxazol-5(4H)-one, 2-(2-chlorophenyl)-4-(4-trifluoromethylbenzylidene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4E)-2-(2-CHLOROPHENYL)-4-{[4-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is a synthetic organic compound that belongs to the class of oxazoles This compound is characterized by the presence of a chlorophenyl group, a trifluoromethylphenyl group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-2-(2-CHLOROPHENYL)-4-{[4-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction using a chlorobenzene derivative.
Introduction of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group can be introduced through a Friedel-Crafts alkylation reaction using a trifluoromethylbenzene derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, and pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(4E)-2-(2-CHLOROPHENYL)-4-{[4-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1,3-OXAZOL-5-ONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro-oxazole derivatives.
Substitution: The chlorophenyl and trifluoromethylphenyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as halogens, nucleophiles, and electrophiles can be used under appropriate conditions (e.g., solvents, temperature).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction may produce dihydro-oxazole derivatives.
Scientific Research Applications
(4E)-2-(2-CHLOROPHENYL)-4-{[4-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1,3-OXAZOL-5-ONE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4E)-2-(2-CHLOROPHENYL)-4-{[4-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1,3-OXAZOL-5-ONE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
(4E)-2-(2-BROMOPHENYL)-4-{[4-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1,3-OXAZOL-5-ONE: Similar structure with a bromophenyl group instead of a chlorophenyl group.
(4E)-2-(2-FLUOROPHENYL)-4-{[4-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1,3-OXAZOL-5-ONE: Similar structure with a fluorophenyl group instead of a chlorophenyl group.
Uniqueness
The uniqueness of (4E)-2-(2-CHLOROPHENYL)-4-{[4-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}-4,5-DIHYDRO-1,3-OXAZOL-5-ONE lies in its specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of both chlorophenyl and trifluoromethylphenyl groups can influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C17H9ClF3NO2 |
|---|---|
Molecular Weight |
351.7 g/mol |
IUPAC Name |
(4E)-2-(2-chlorophenyl)-4-[[4-(trifluoromethyl)phenyl]methylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C17H9ClF3NO2/c18-13-4-2-1-3-12(13)15-22-14(16(23)24-15)9-10-5-7-11(8-6-10)17(19,20)21/h1-9H/b14-9+ |
InChI Key |
OGKSNRFUAYHGNR-NTEUORMPSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=N/C(=C/C3=CC=C(C=C3)C(F)(F)F)/C(=O)O2)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=CC3=CC=C(C=C3)C(F)(F)F)C(=O)O2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-tert-butyl-N-{5-[(4-tert-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B11526177.png)
![Ethyl 4-{[(5-methyl-2-thienyl)methylene]amino}benzoate](/img/structure/B11526178.png)
![7H-imidazo[4,5-e][1,2,5]oxadiazolo[3,4-g][2,1,3]benzoxadiazole 3,6-dioxide (non-preferred name)](/img/structure/B11526186.png)
![5-{[2,6-dinitro-4-(trifluoromethyl)phenyl]sulfanyl}-1-phenyl-1H-tetrazole](/img/structure/B11526200.png)
![(2E)-(4-phenyl-1,3-thiazol-2-yl){2-[3-(trifluoromethyl)phenyl]hydrazinylidene}ethanenitrile](/img/structure/B11526208.png)
![2-[N-(5-Chloro-2-methoxyphenyl)4-methylbenzenesulfonamido]-N-[4-(propan-2-YL)phenyl]acetamide](/img/structure/B11526224.png)
![N-(4-chlorophenyl)-6-methyl-2-{[(4-methylphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11526230.png)
![4-[chloro(difluoro)methoxy]-N-[(2Z)-4-[4-(morpholin-4-ylsulfonyl)phenyl]-3-(2-phenylethyl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B11526235.png)
![N-(2,3-dimethylphenyl)-2-{[6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-1,3-benzothiazol-2-yl]sulfanyl}acetamide](/img/structure/B11526236.png)
![1-{4-[Chloro(difluoro)methoxy]phenyl}-3-[4-(4-nitrophenyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B11526244.png)
![4-Bromo-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11526251.png)

![3-butoxy-N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B11526263.png)
![dimethyl [6-ethoxy-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazin-2-yl]carbonodithioimidate](/img/structure/B11526267.png)
